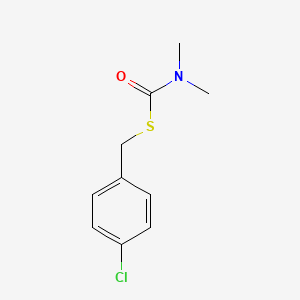
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate is a chemical compound known for its application as a herbicide. It is used primarily in agricultural settings to control the growth of weeds in crops such as rice, wheat, corn, and soybean . This compound belongs to the thiocarbamate class of herbicides, which are known for their ability to inhibit the biosynthesis of very-long-chain fatty acids in plants .
Vorbereitungsmethoden
The synthesis of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylthiocarbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are its active metabolites.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Hydrolysis: Under certain conditions, it can hydrolyze to form 4-chlorobenzyl alcohol and N,N-dimethylthiocarbamate.
Common reagents used in these reactions include oxidizing agents like chromium (VI) compounds and nucleophiles such as amines and alcohols . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate involves the inhibition of very-long-chain fatty acid elongase (VLCFAE) activity in plants . This inhibition disrupts the biosynthesis of very-long-chain fatty acids, which are essential components of cell membranes. The compound’s active forms, sulfoxide and sulfone, are particularly effective in inhibiting VLCFAE activity .
Vergleich Mit ähnlichen Verbindungen
S-(4-Chlorobenzyl)-N,N-dimethylthiocarbamate can be compared with other thiocarbamate herbicides such as:
These comparisons highlight the unique properties of this compound, such as its specific inhibitory effects on VLCFAE and its application in a wide range of crops .
Eigenschaften
CAS-Nummer |
33688-98-1 |
|---|---|
Molekularformel |
C10H12ClNOS |
Molekulargewicht |
229.73 g/mol |
IUPAC-Name |
S-[(4-chlorophenyl)methyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
PXXCNDKRWHJYKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















